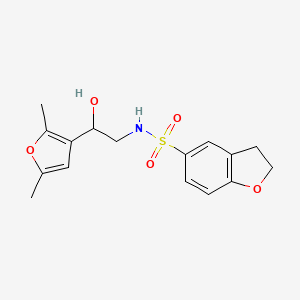

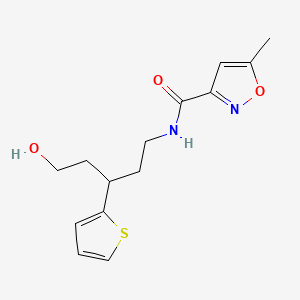

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,5-dimethylfuran derivatives have been synthesized using various catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely include a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a benzofuran moiety (a fused aromatic ring system consisting of a benzene ring and a furan ring), and a sulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2,5-dimethylfuran has a molecular weight of 126.16 and is a liquid at room temperature .Aplicaciones Científicas De Investigación

Binding Studies and Fluorescent Probe Technique

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe for indirect measurement of binding to proteins, such as bovine serum albumin. This method offers a sensitive approach to understand binding mechanisms, potentially relevant for compounds with similar structural features or functional groups (H. Jun et al., 1971).

Synthesis and Antimicrobial Activity

Sulfonamides, including compounds with sulfonamide groups, are synthesized and tested for biological activities, such as antimicrobial effects. These compounds demonstrate a range of pharmacological properties, including anti-bacterial activities, highlighting the potential of sulfonamide derivatives in pharmaceutical applications (A. Rehman et al., 2019).

Antimicrobial and Antifungal Potency

Novel sulfonamides with specific scaffolds show significant in vitro activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium species. This underscores the importance of sulfonamide derivatives in developing new antimicrobial agents (M. Krátký et al., 2012).

Carbonic Anhydrase Inhibitory Activities

Studies on pyrazoline benzene sulfonamides reveal their potential as carbonic anhydrase inhibitors, with implications for therapeutic applications in conditions like glaucoma and possibly other diseases where inhibition of carbonic anhydrase is beneficial (K. Kucukoglu et al., 2016).

Environmental Degradation of Sulfonamides

Research into the environmental degradation of sulfonamide antibiotics identifies novel microbial strategies to eliminate these compounds, which persist in the environment and may contribute to antibiotic resistance. This highlights the relevance of studying sulfonamide derivatives for environmental science and microbial ecology (B. Ricken et al., 2013).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of sulfonamide derivatives can be investigated using spectroscopic methods, offering insights into the molecular conformation critical for pharmaceutical and biological activities. Understanding these properties can inform drug design and development processes (Aliye Gediz Erturk et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-10-7-14(11(2)22-10)15(18)9-17-23(19,20)13-3-4-16-12(8-13)5-6-21-16/h3-4,7-8,15,17-18H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APESODIHJNJKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)